(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure and multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the sulfanyl group, and attachment of the hydroxypropanoyl and carboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares a similar bicyclic structure but differs in functional groups and biological activity.
Cephalosporin: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
85414-26-2 |
---|---|
Molecular Formula |
C21H35N3O8S |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H35N3O8S/c1-20(2,10-25)16(27)17(28)23-6-5-13(26)22-7-8-33-12-9-11-14(21(3,4)32)18(29)24(11)15(12)19(30)31/h11-12,14-16,25,27,32H,5-10H2,1-4H3,(H,22,26)(H,23,28)(H,30,31)/t11-,12+,14+,15-,16+/m1/s1 |
InChI Key |
NSMABMGRXUKVDE-IVCRCZCHSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCS[C@H]1C[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)O)C(C)(C)O)O |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1CC2C(C(=O)N2C1C(=O)O)C(C)(C)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1CC2C(C(=O)N2C1C(=O)O)C(C)(C)O)O |
Synonyms |
6-(1-hydroxy-1-methyl)ethyl-7-oxo-3-(pantetheinyl)-1-azabicyclo(3.2.0)heptane-2-carboxylic acid antibiotic OA-6129E OA 6129E |
Origin of Product |
United States |
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